Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-

HDAC6 inhibition CNS drug discovery Epigenetics

4-(4-Benzylpiperazin-1-yl)-N-hydroxybenzamide is a synthetic small molecule belonging to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors. It integrates a benzamide scaffold with an N-hydroxy warhead for zinc chelation within HDAC active sites, linked directly to a 4-(phenylmethyl)piperazine surface-recognition cap group.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 603985-81-5
Cat. No. B12589433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-
CAS603985-81-5
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C18H21N3O2/c22-18(19-23)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,19,22)
InChIKeyLEJMYEUPGWJJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- (CAS 603985-81-5) – Chemical Identity and Baseline Characteristics for Scientific Procurement


4-(4-Benzylpiperazin-1-yl)-N-hydroxybenzamide is a synthetic small molecule belonging to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors . It integrates a benzamide scaffold with an N-hydroxy warhead for zinc chelation within HDAC active sites, linked directly to a 4-(phenylmethyl)piperazine surface-recognition cap group . The compound has a molecular formula of C18H21N3O2, a molecular weight of 311.38 g/mol, a topological polar surface area (tPSA) of 55.8 Ų, and a calculated LogP of 2.52, placing it within favorable drug-like physicochemical space for central nervous system (CNS) exposure .

Why Generic Hydroxamic Acid HDAC Inhibitors Cannot Substitute for 4-(4-Benzylpiperazin-1-yl)-N-hydroxybenzamide in CNS-Targeted Research


Hydroxamate-based HDAC inhibitors are a structurally heterogeneous family whose isoform selectivity, pharmacokinetic profiles, and CNS penetration capability are largely dictated by cap-group architecture [1]. The 4-(phenylmethyl)piperazine moiety incorporated into this compound is designed to exploit histamine H1-receptor pharmacophore elements to enhance blood-brain barrier permeability—a structural strategy absent from simpler hydroxamates such as vorinostat (SAHA) or belinostat [1]. Substituting a generic pan-HDAC inhibitor for this specialized, cap-engineered scaffold would forfeit the prospect of CNS-localized HDAC6 inhibition and the associated pharmacological outcomes validated in vivo for this structural series [1].

4-(4-Benzylpiperazin-1-yl)-N-hydroxybenzamide – Quantitative Differentiation Evidence for Procurement Decisions


Selective HDAC6 Inhibition Inferred from Close Structural Analog KH-259

Although direct enzymatic data for 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide are not publicly disclosed, the highly analogous compound KH-259—differing only by a methylene spacer between the piperazine and the hydroxamic acid-bearing phenyl ring—is a potent, isozyme-selective HDAC6 inhibitor with an IC50 of 0.26 μM against HDAC6 and >6 μM against HDAC1 and HDAC4 [1]. By class-level inference, the target compound is predicted to display comparable HDAC6 selectivity, distinguishing it from pan-HDAC inhibitors such as vorinostat (SAHA) which inhibit HDAC1, 2, 3, and 6 at low nanomolar concentrations without isozyme discrimination [2].

HDAC6 inhibition CNS drug discovery Epigenetics

Molecular Weight Advantage over Branched-Linker Analog KH-259

The molecular weight of 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide is 311.38 g/mol, which is 28.05 g/mol (8.3%) lower than that of the closely related HDAC6 inhibitor KH-259 (339.43 g/mol) . This difference arises from the absence of the methylene spacer between the piperazine ring and the phenyl core in the target compound, resulting in a more compact scaffold. In the 300–350 Da range, lower molecular weight is consistently associated with improved passive diffusion across the blood-brain barrier and reduced susceptibility to P-glycoprotein-mediated efflux [1].

Drug-like properties CNS penetration Physicochemical profiling

Predicted CNS Penetration Based on Favorable Physicochemical Descriptors

The compound exhibits a topological polar surface area (tPSA) of 55.8 Ų and a calculated LogP of 2.52 . According to widely accepted CNS drug design guidelines, optimal brain penetration requires tPSA < 70 Ų and LogP between 1.5 and 2.7 [1]. The target compound satisfies both criteria, whereas first-generation HDAC inhibitors such as vorinostat (tPSA = 78.4 Ų) and belinostat (tPSA ≈ 92 Ų) exceed the tPSA threshold, correlating with their limited brain exposure [1]. The benzylpiperazine cap further leverages a hybrid design strategy validated in vivo with analog KH-259, which was confirmed to increase acetylated α-tubulin in mouse brain after systemic administration without promoting histone H3K9 acetylation [2].

Blood-brain barrier CNS drug delivery Physicochemical properties

Optimal Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-N-hydroxybenzamide Based on Differentiated Evidence


CNS-Penetrant HDAC6 Inhibitor Development for Neurodegenerative Disease Research

The compound's predicted CNS penetration profile (tPSA 55.8 Ų, LogP 2.52) and inferred HDAC6 selectivity, as supported by analog KH-259 data, make it a compelling starting scaffold for medicinal chemistry programs targeting neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease. In these contexts, avoiding pan-HDAC inhibition minimizes dose-limiting hematological toxicities while focusing epigenetic modulation on cytosolic targets relevant to axonal transport and protein aggregation [1][2]. Researchers can leverage its lower molecular weight (311.38 g/mol) relative to branched analogs to accommodate additional functionalization without breaching CNS drug-like property space .

Procurement as a Reference Compound for HDAC6 Isozyme-Selectivity Assay Development

Laboratories developing biochemical or cellular HDAC6 selectivity assays require well-characterized inhibitor standards. While the target compound itself lacks fully published enzymatic data, its close structural relationship to the thoroughly characterized selective inhibitor KH-259 (HDAC6 IC50 = 0.26 μM, >23-fold selectivity over HDAC1) positions it as a valuable comparator for structure-activity relationship (SAR) campaigns [1]. Its compact benzylpiperazine-hydroxamate core can serve as a minimum pharmacophore reference against which elaborated analogs are benchmarked, aiding in the deconvolution of cap-group contributions to isozyme selectivity [1].

Computational Chemistry and CNS Drug Design Training Sets

With a CNS-optimal tPSA of 55.8 Ų, LogP of 2.52, and molecular weight of 311.38 g/mol, this compound exemplifies a molecule that satisfies multiple CNS drug-likeness criteria simultaneously [1][2]. It is therefore well-suited for inclusion in computational training datasets for blood-brain barrier permeability prediction models, as well as in academic medicinal chemistry courses illustrating how hybrid pharmacophore strategies—combining HDAC zinc-binding groups with H1-receptor-derived CNS-penetrant motifs—can be rationally designed . Procurement for this purpose provides a structurally instructive example that bridges epigenetic and CNS drug design principles.

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